molecular formula C9H10Cl2O B2498845 2-(3,4-dichlorophenyl)propan-2-ol CAS No. 3744-74-9

2-(3,4-dichlorophenyl)propan-2-ol

Cat. No.: B2498845
CAS No.: 3744-74-9
M. Wt: 205.08
InChI Key: OEMRBIYRSLQRSQ-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10Cl2O. It is a secondary alcohol where the hydroxyl group is attached to a carbon atom that is also bonded to two other carbon atoms. The compound features a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions, making it a dichlorinated derivative of phenylpropanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3,4-Dichlorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 3,4-dichloroacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction typically proceeds at room temperature or slightly elevated temperatures to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3,4-dichloroacetophenone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency in producing high yields of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3,4-dichloroacetophenone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the compound can lead to the formation of 2-(3,4-dichlorophenyl)propan-2-amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group, forming 2-(3,4-dichlorophenyl)propyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 3,4-Dichloroacetophenone

    Reduction: 2-(3,4-Dichlorophenyl)propan-2-amine

    Substitution: 2-(3,4-Dichlorophenyl)propyl chloride

Scientific Research Applications

2-(3,4-Dichlorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as its use in developing new drugs with anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)propan-2-ol: Similar structure but with chlorine atoms at the 2 and 4 positions.

    2-(3,5-Dichlorophenyl)propan-2-ol: Chlorine atoms at the 3 and 5 positions.

    2-(3,4-Dichlorophenyl)ethanol: Lacks the additional methyl group on the carbon bearing the hydroxyl group.

Uniqueness

2-(3,4-Dichlorophenyl)propan-2-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural arrangement can result in distinct chemical and biological properties compared to its isomers and analogs.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMRBIYRSLQRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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